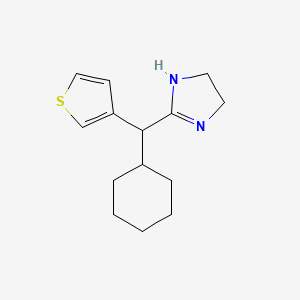
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting with precursors like glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyclohexyl Group: This can be achieved through alkylation reactions using cyclohexyl halides.
Attachment of the Thienylmethyl Group: This step might involve a Friedel-Crafts alkylation reaction using thienylmethyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its imidazole ring.
Medicine: Possible applications in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. Generally, imidazole derivatives can interact with biological targets such as enzymes or receptors, often by mimicking natural substrates or inhibitors. The cyclohexyl and thienylmethyl groups might enhance binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole: The parent compound, simpler in structure.
2-Methylimidazole: A methyl-substituted derivative.
4,5-Dihydroimidazole: Lacks the cyclohexyl and thienylmethyl groups.
Uniqueness
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- is unique due to its specific substituents, which can confer distinct chemical and biological properties compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
681821-53-4 |
|---|---|
Molekularformel |
C14H20N2S |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
2-[cyclohexyl(thiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H20N2S/c1-2-4-11(5-3-1)13(12-6-9-17-10-12)14-15-7-8-16-14/h6,9-11,13H,1-5,7-8H2,(H,15,16) |
InChI-Schlüssel |
XHSHPURENAXGEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C2=CSC=C2)C3=NCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine](/img/structure/B15158597.png)
![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
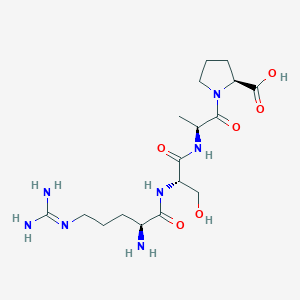
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
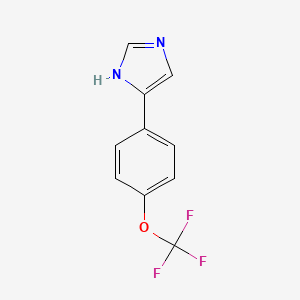
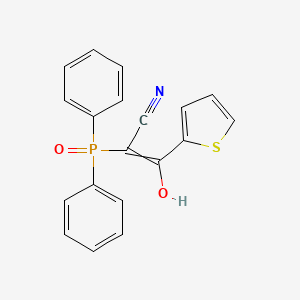

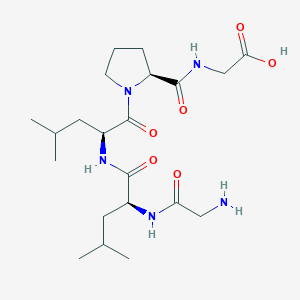
![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
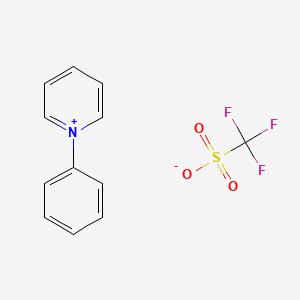
![2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane](/img/structure/B15158660.png)
![N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15158670.png)
